molecular formula C15H15NO4 B2753386 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol CAS No. 343375-09-7

2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol

Cat. No.: B2753386
CAS No.: 343375-09-7
M. Wt: 273.288
InChI Key: WJUZTRAOUXNCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Morpholine-4-carbonyl)furan-2-yl]phenol is a chemical compound of interest in medicinal chemistry and drug discovery research. This synthetic molecule features a phenol group tethered to a furan ring, which is in turn linked to a morpholine unit via a carbonyl linker. The integration of the morpholine ring, a common pharmacophore, suggests potential for interaction with various biological targets. Researchers should conduct thorough experimentation to determine this compound's specific mechanism of action, binding affinity, and pharmacological profile. It is supplied as a solid and should be stored under appropriate conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

[2-(2-hydroxyphenyl)furan-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-13-4-2-1-3-11(13)14-12(5-8-20-14)15(18)16-6-9-19-10-7-16/h1-5,8,17H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUZTRAOUXNCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(OC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its structural characteristics, molecular weight, and formula, alongside a discussion of its synthesis and potential applications, grounded in authoritative scientific data.

Core Molecular Attributes

This compound is a chemical compound with the CAS Number 343375-09-7.[1] Its molecular structure integrates a phenol group, a furan ring, and a morpholine moiety, forming a unique scaffold with potential for diverse biological activities. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and hydrogen bond acceptors (the morpholine oxygen and amide carbonyl) suggests its potential for specific interactions with biological targets.[2]

A summary of its key molecular and physical data is presented below:

AttributeValueSource
Chemical Formula C15H15NO4Sigma-Aldrich[1]
Molecular Weight 273.29 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Purity Typically ≥90%Sigma-Aldrich[1]
InChI Key WJUZTRAOUXNCFK-UHFFFAOYSA-NSigma-Aldrich[1]

Structural Elucidation

The structural arrangement of this compound is key to understanding its chemical behavior and potential biological activity. The molecule consists of a central furan ring substituted at the 2-position with a phenol group and at the 3-position with a morpholine-4-carbonyl group.

Caption: 2D structure of this compound.

Synthesis and Methodology

The synthesis of this compound likely involves a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route would involve the coupling of a suitably functionalized furan derivative with a phenol precursor.

Conceptual Synthetic Workflow

A potential synthetic strategy could involve the following key transformations:

  • Formation of the Furan Core: Synthesis of a 2-bromo-3-furoic acid derivative.

  • Amide Coupling: Reaction of the furoic acid with morpholine to form the corresponding amide. This is a common transformation in organic synthesis.[3]

  • Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between the brominated furan-morpholine intermediate and a phenol-derived boronic acid or stannane. The coupling of furan and phenol derivatives is a known method for creating complex aromatic structures.[4]

Caption: A conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques.

Step 1: Synthesis of (2-bromofuran-3-yl)(morpholino)methanone

  • To a solution of 2-bromo-3-furoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh anhydrous dichloromethane and cool to 0 °C.

  • Slowly add a solution of morpholine (1.5 eq) and triethylamine (2.0 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Step 2: Synthesis of this compound

  • To a degassed mixture of (2-bromofuran-3-yl)(morpholino)methanone (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq) in a solvent system like 1,4-dioxane and water, add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

Potential Applications and Scientific Interest

The structural motifs present in this compound are found in various biologically active compounds.

  • Morpholine Moiety: The morpholine ring is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[3][5] It is often incorporated to improve physicochemical properties such as solubility and metabolic stability.[6][7]

  • Phenol Group: Phenols are also a common feature in pharmaceuticals, contributing to binding interactions with biological targets through hydrogen bonding and aromatic interactions.[2]

  • Furan Ring: The furan ring serves as a versatile scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities.[8]

Given these components, this compound could be investigated for a range of therapeutic areas. For instance, similar structures containing furan, phenol, and heterocyclic amides have been explored as inhibitors of kinases and other enzymes.[9] Further research would be necessary to elucidate its specific biological targets and pharmacological profile.

Analytical Characterization

The identity and purity of this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[10]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the hydroxyl, carbonyl, and ether linkages.

Safety Information

According to the available safety data, this compound is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C15H15NO4 and a molecular weight of 273.29 g/mol . Its structure, combining the pharmacophoric elements of morpholine, furan, and phenol, makes it a compound of interest for further investigation in drug discovery and development. The synthesis can be achieved through established organic chemistry methodologies, and its characterization relies on standard analytical techniques. As with any chemical substance, proper safety precautions must be observed during its handling and use.

References

  • BuyersGuideChem. 2-(Morpholin-4-ylcarbonyl)phenol. [Link]

  • Wikipedia. Morpholine. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Royal Society of Chemistry. Biobased phenol and furan derivative coupling for the synthesis of functional monomers. [Link]

  • Matrix Fine Chemicals. 2-(MORPHOLIN-4-YL)PHENOL. [Link]

  • NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • MORPHOLINE. [Link]

  • PubChem. Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide. [Link]

Sources

Strategic Pharmacophore Mapping: Morpholine-Carbonyl Substituted Furans in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the integration of "privileged structures" is a cornerstone of rational drug design. The morpholine-carbonyl substituted furan scaffold represents a potent, albeit complex, structural motif. It combines the geometric rigidity and hydrogen-bonding potential of the furan-2-carboxamide core with the pharmacokinetic (PK) modulation capabilities of the morpholine ring.

This guide provides a technical dissection of this scaffold, moving beyond basic structural description to actionable pharmacophore analysis.[1][2] It addresses the critical balance between potency (ligand-target interaction) and safety (metabolic liability of the furan ring), a nuance often overlooked in early-stage discovery.

Part 1: The Pharmacophoric Triad

To analyze this scaffold effectively, we must deconstruct it into three distinct pharmacophoric zones. Each zone plays a specific role in binding affinity and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Zone A: The Furan Ring (The "Warhead" & Liability)
  • Pharmacophore Features: Aromatic ring (Pi-stacking), weak Hydrogen Bond Acceptor (HBA) at the ether oxygen.

  • Structural Role: Provides planarity and geometric constraints. The 5-membered ring orientates substituents at distinct vectors compared to a 6-membered phenyl ring (approx. 124° vs 120° bond angles).

  • Critical Liability: The furan ring is a structural alert. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring to form a reactive cis-enedione intermediate. This electrophile can covalently bind to proteins or DNA, leading to hepatotoxicity.

    • Mitigation Strategy: Substitution at the C5 position with electron-withdrawing groups (EWGs) or bulky substituents can sterically or electronically hinder this metabolic activation.

Zone B: The Carbonyl Linker (The "Hinge")
  • Pharmacophore Features: Strong Hydrogen Bond Acceptor (C=O).

  • Structural Role: Acts as a rigid spacer. In N-acyl morpholines, the amide bond possesses significant double-bond character, restricting rotation and enforcing a planar or near-planar conformation relative to the morpholine nitrogen.

  • Conformational Flip: The furan ring can rotate around the C(furan)-C(carbonyl) bond. The oxygen of the furan can be cis or trans relative to the carbonyl oxygen. This "flip" significantly alters the electrostatic potential surface and must be modeled explicitly.

Zone C: The Morpholine Ring (The "Solubility Anchor")
  • Pharmacophore Features: Hydrogen Bond Acceptor (Ether Oxygen). In N-acyl derivatives, the nitrogen is not basic (amide), but the ring maintains a chair conformation.

  • Structural Role: Modulates LogP (lipophilicity) and solubility. The ether oxygen is a solvent-exposed HBA, often improving the metabolic stability of the amide relative to alkyl chains.

Diagram 1: Pharmacophore Interaction Map

PharmacophoreMap Furan Furan Ring (Aromatic / Pi-Stacking) Linker Carbonyl Linker (H-Bond Acceptor) Furan->Linker Rigid C-C Bond Target Target Binding Pocket (e.g., Kinase Hinge) Furan->Target Pi-Pi Interaction Morpholine Morpholine Ring (Solubility / PK Modulator) Linker->Morpholine Amide Bond Linker->Target H-Bond (C=O...H-N) Morpholine->Target H-Bond (Ether O) Metabolism CYP450 (Metabolic Liability) Metabolism->Furan Oxidative Opening (Risk)

Caption: Interaction map showing the structural roles of the triad and the critical metabolic liability of the furan ring.

Part 2: Computational Analysis Workflow

Protocol 1: Conformational Scanning

The bioactivity of furan-2-carboxamides often depends on the "O-cis" vs. "O-trans" conformation.

  • Setup: Use a QM-based method (e.g., DFT at B3LYP/6-31G* level) or a high-quality force field (e.g., OPLS4).

  • Scan: Perform a dihedral scan around the C(furan)-C(carbonyl) bond (0° to 360° in 10° increments).

  • Analysis: Identify the global minimum.

    • Insight: An intramolecular hydrogen bond between the furan oxygen and an amide proton (if secondary) or steric clash (if tertiary N-acyl morpholine) will dictate the preferred state.

    • Action: If the bioactive conformation (docked pose) is >3 kcal/mol higher than the global minimum, the compound is a "high-energy binder" and likely to have poor potency.

Protocol 2: Electrostatic Potential (ESP) Mapping
  • Surface Generation: Generate the Connolly surface of the energy-minimized structure.

  • Mapping: Map the electrostatic potential onto this surface.

  • Pharmacophore Tagging:

    • Red Regions (Negative): The Carbonyl O and Morpholine O. These are your H-bond acceptors.

    • Blue Regions (Positive): In N-acyl morpholines, this is less pronounced on the nitrogen, shifting focus to the furan ring protons.

    • Validation: Compare the ESP map of your furan derivative with a known active reference (e.g., a phenyl-carboxamide bioisostere). If the negative potential wells do not align, the bioisosteric replacement may fail.

Part 3: Experimental Validation & Synthesis

A theoretical pharmacophore must be validated by synthesis and assay.

Synthetic Route: Amide Coupling

The formation of the N-acyl morpholine bond is robust, but furan sensitivity requires care.

Step-by-Step Protocol:

  • Activation: Dissolve Furan-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at 0°C. Avoid acid chlorides (SOCl2) if the furan has electron-rich substituents, as polymerization may occur.

  • Coupling: Add Morpholine (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC/LC-MS.

  • Workup: Wash with sat. NaHCO3 (remove acid), then 1M HCl (remove excess amine/HATU byproducts), then brine.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Critical Assay: Microsomal Stability (The "Kill" Step)

Before testing potency, you must assess the furan liability.

Protocol:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Trapping Agent: Crucial Step. Add Glutathione (GSH) or N-acetylcysteine (NAC) to the incubation.

  • Analysis: Analyze aliquots at 0, 15, 30, and 60 min via LC-MS/MS.

  • Interpretation:

    • Look for M+307 (GSH adduct) peaks.

    • Pass: High intrinsic clearance (Cl_int) is acceptable only if no GSH adducts are observed (indicates clearance is not via reactive furan opening).

    • Fail: Significant GSH adduct formation indicates reactive metabolite formation. Stop progression of this lead.

Part 4: SAR Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for this scaffold, synthesizing data from kinase inhibitor and antimicrobial research.

Structural ZoneModificationEffect on PotencyEffect on Metabolic Stability
Furan (C5) UnsubstitutedBaselinePoor (High reactive metabolite risk)
Furan (C5) Methyl (-CH3)Increased (Lipophilic contact)Moderate (Benzylic oxidation risk)
Furan (C5) Nitro (-NO2)Variable (Electronic effect)Good (Deactivates ring, but nitro-toxicity risk)
Furan (C5) Halogen (Cl/Br)Increased (Halogen bond)Moderate to Good (Blocks oxidation)
Linker Amide (C=O)High (H-bond acceptor)Stable
Linker Thioamide (C=S)VariablePoor (S-oxidation liability)
Morpholine UnsubstitutedBaselineGood (Solubility anchor)
Morpholine 2,6-DimethylVariable (Steric constraint)Excellent (Blocks metabolism on morpholine)
Diagram 2: Screening Workflow

Workflow Start Candidate Design (Furan-CO-Morpholine) InSilico In Silico Filter (Conformation & ESP) Start->InSilico Synthesis Synthesis (HATU Coupling) InSilico->Synthesis Pass ToxScreen GSH Trapping Assay (Reactive Metabolites?) Synthesis->ToxScreen ToxScreen->Start Reactive (Redesign Furan) Potency Potency Assay (Kinase/Target) ToxScreen->Potency No Adducts Decision Lead Candidate Potency->Decision High Affinity

Caption: The "Safety-First" workflow prioritizes metabolic stability screening before potency testing.

References

  • Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • Wymann, M., et al. (2022).[3] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[3] European Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Addressing Metabolic Instability of Furan-Containing Compounds." BenchChem Technical Guides.

Sources

2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol SMILES and InChI Key

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol Compound ID: BIONET-KEY465198028 | CAS: 343375-09-7

Executive Summary

This technical guide profiles This compound , a specialized heterocyclic building block characterized by a biaryl motif (phenol-furan) coupled with a solubilizing morpholine amide. While often utilized as a screening compound in high-throughput libraries, its structural architecture—specifically the ortho-hydroxy biaryl system—mimics the "hinge-binding" pharmacophores found in Type I/II kinase inhibitors. This monograph details its physicochemical properties, retrosynthetic pathways, and potential utility in medicinal chemistry campaigns targeting protein-protein interactions (PPIs) and enzyme inhibition.

Part 1: Chemical Identity & Structural Informatics

Precise chemical identification is the prerequisite for reproducibility. The following data is validated against the InChI standard.

Identifier Type Value / String
IUPAC Name This compound
Common Name 2-[3-(4-morpholinylcarbonyl)-2-furyl]phenol
CAS Number 343375-09-7
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.28 g/mol
SMILES (Isomeric) Oc1ccccc1-c2occc2C(=O)N3CCOCC3
InChI String InChI=1S/C15H15NO4/c17-13-4-2-1-3-11(13)14-12(5-8-20-14)15(18)16-6-9-19-10-7-16/h1-5,8,17H,6-7,9-10H2
InChI Key WJUZTRAOUXNCFK-UHFFFAOYSA-N
Physicochemical Profile (Calculated)
  • cLogP: ~1.8 – 2.2 (Indicates moderate lipophilicity; likely orally bioavailable).

  • TPSA (Topological Polar Surface Area): ~69 Ų (Well within the <140 Ų limit for cell permeability).

  • H-Bond Donors: 1 (Phenolic -OH).

  • H-Bond Acceptors: 4 (Furan O, Carbonyl O, Morpholine O, Phenol O).

  • Lipinski Rule of 5: Compliant (0 violations).

Part 2: Synthetic Methodology & Retrosynthesis

To access this scaffold, a convergent synthetic strategy is recommended. The core challenge is establishing the sterically congested bond between the phenol and the furan ring while maintaining the integrity of the amide functionality.

Retrosynthetic Analysis

The most robust disconnection is the C-C biaryl bond via Suzuki-Miyaura cross-coupling , followed by (or preceded by) the amide formation.

  • Disconnection A (Amide Bond): Breaks the molecule into a 2-(2-hydroxyphenyl)furan-3-carboxylic acid derivative and morpholine.

  • Disconnection B (Biaryl Bond): Breaks the furan-phenol bond. This requires a 2-halofuran and a 2-hydroxyphenylboronic acid (or protected equivalent).

Optimized Synthetic Protocol

Step 1: Amide Coupling (Furan Functionalization)

  • Reagents: 2-bromofuran-3-carboxylic acid, Morpholine, HATU, DIPEA, DMF.

  • Mechanism: Activation of the carboxylic acid by HATU facilitates nucleophilic attack by the secondary amine of morpholine.

  • Outcome: Formation of (2-bromofuran-3-yl)(morpholino)methanone.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: (2-bromofuran-3-yl)(morpholino)methanone, 2-hydroxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Critical Control Point: The phenolic hydroxyl group can poison Palladium catalysts. It is often necessary to use a protected boronic acid (e.g., 2-(benzyloxy)phenylboronic acid) or optimize the base to prevent deprotonation-induced catalyst sequestration.

  • Deprotection (if required): Hydrogenolysis (H₂, Pd/C) if a benzyl ether was used.

Visualized Synthesis Workflow

SynthesisPath Start1 2-Bromofuran-3-carboxylic acid Intermediate Intermediate A: (2-bromofuran-3-yl) (morpholino)methanone Start1->Intermediate HATU, DIPEA DMF, RT Start2 Morpholine Start2->Intermediate Product Target Molecule: 2-[3-(morpholine-4-carbonyl) furan-2-yl]phenol Intermediate->Product Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Reagent2 2-Hydroxyphenylboronic acid Reagent2->Product

Figure 1: Convergent synthesis pathway utilizing amide coupling followed by Palladium-catalyzed arylation.

Part 3: Pharmacophore & Biological Potential[7][9][10]

This molecule is not merely a random chemical entry; it possesses specific features that make it a "privileged structure" in drug discovery.[1]

The "Hinge-Binding" Motif

The 2-hydroxyphenyl-furan moiety forms a pseudo-ring system via an intramolecular hydrogen bond between the phenolic proton and the furan oxygen (or the carbonyl oxygen). This planar conformation mimics the adenine ring of ATP.

  • Mechanism: In kinase inhibitors, this motif can anchor the molecule to the "hinge region" of the kinase ATP-binding pocket via bidentate hydrogen bonding (Acceptor-Donor pair).

The Morpholine Solubilizer

The morpholine ring is a classic medicinal chemistry tactic to improve pharmacokinetic (PK) properties.

  • Metabolic Stability: Reduces rapid clearance compared to open-chain amines.

  • Solubility: The ether oxygen increases aqueous solubility without introducing a high-pKa basic center that might prevent cell penetration.

Target Classes

Based on structural similarity to known bioactive compounds (e.g., PI3K inhibitors, as noted in quinazoline analogs [1]), this scaffold is relevant for:

  • Kinase Inhibition: Specifically Tyrosine Kinases (TKs) and Serine/Threonine Kinases (STKs).

  • Bromodomain Inhibition: The acetyl-lysine mimicry potential of the amide-furan system.

Biological Interaction Pathway (Hypothetical)

BioPathway Compound 2-[3-(morpholine-4-carbonyl) furan-2-yl]phenol Target ATP-Binding Pocket (Kinase Domain) Compound->Target Competitive Binding Interaction H-Bond Network: 1. Phenol -OH -> Hinge Backbone (Glu/Met) 2. Carbonyl =O <- Hinge Backbone (NH) Target->Interaction Docking Effect Inhibition of Phosphorylation Interaction->Effect Stabilization Downstream Apoptosis / Cell Cycle Arrest Effect->Downstream Signal Transduction

Figure 2: Hypothetical mechanism of action illustrating the bidentate binding mode common to phenyl-furan scaffolds in kinase pockets.

Part 4: Handling, Stability & Safety

  • Physical State: Off-white to pale yellow solid.

  • Solubility:

    • High: DMSO, DMF, Methanol.

    • Low: Water (requires pH adjustment or co-solvents like PEG-400 for biological assays).

  • Stability: The furan ring is susceptible to oxidation (ring opening) under strongly acidic conditions or presence of singlet oxygen. Store at -20°C under inert atmosphere (N₂/Ar).

  • Safety (GHS): Treat as potentially bioactive. Standard PPE (gloves, goggles, fume hood) required. H302 (Harmful if swallowed) and H315 (Causes skin irritation) are baseline assumptions for this class.

References

  • Sigma-Aldrich / Merck. (2024). Product Specification: this compound. Retrieved from

  • Hayakawa, M., et al. (2006).[2] "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors." Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[2] (Provides mechanistic context for morpholine-phenyl pharmacophores). Retrieved from

  • Kourounakis, A. P., et al. (2020).[3][1] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2), 709-752. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for InChIKey WJUZTRAOUXNCFK-UHFFFAOYSA-N. Retrieved from

Sources

Methodological & Application

Technical Application Note: Modular Synthesis of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol . This scaffold, featuring a biaryl motif bridged by a furan ring with an amide pendant, is a privileged structure in medicinal chemistry, often associated with kinase inhibition (e.g., PI3K/mTOR pathways).

Unlike traditional linear syntheses that rely on acid chloride intermediates or harsh cyclization conditions, this guide prioritizes a convergent modular approach . We utilize Propylphosphonic Anhydride (T3P) for mild amide bond formation and Suzuki-Miyaura Cross-Coupling for biaryl construction. This methodology ensures high functional group tolerance, minimal racemization, and simplified purification.

Retrosynthetic Analysis & Strategy

The synthesis is designed around two key disconnections: the amide bond and the biaryl axis.

Strategic Logic:
  • Order of Operations: We prioritize Amide Formation (Step 1) before Cross-Coupling (Step 2) .

    • Reasoning: 2-bromofuran-3-carboxylic acid is a readily available starting material. Converting the carboxylic acid to the amide first eliminates the acidic proton, preventing catalyst poisoning during the subsequent palladium-catalyzed step. It also creates a stable intermediate (Intermediate A) that is easier to purify than the zwitterionic species that would result from reversing the steps.

  • Catalyst Selection: The Suzuki coupling involves an ortho-substituted phenol and a heteroaryl bromide. We employ Pd(dppf)Cl₂·DCM due to its large bite angle and resistance to dehalogenation, ensuring efficient coupling despite steric hindrance.

Retrosynthesis Target Target Molecule This compound Disconnection1 Suzuki-Miyaura Disconnection Target->Disconnection1 IntA Intermediate A (2-bromofuran-3-yl)(morpholino)methanone Disconnection1->IntA Boronic Boronic Acid 2-hydroxyphenylboronic acid Disconnection1->Boronic Disconnection2 Amide Coupling IntA->Disconnection2 SM1 Starting Material 1 2-bromofuran-3-carboxylic acid Disconnection2->SM1 SM2 Starting Material 2 Morpholine Disconnection2->SM2

Caption: Retrosynthetic logic prioritizing amide formation on the halogenated furan scaffold prior to biaryl coupling.

Experimental Protocols

Step 1: T3P-Mediated Amide Coupling

Objective: Synthesis of (2-bromofuran-3-yl)(morpholino)methanone (Intermediate A). Rationale: T3P is chosen over EDC/HOBt or SOCl₂ because it drives the reaction to completion with very low epimerization risk (irrelevant here, but good practice) and generates water-soluble by-products, simplifying workup to a simple wash.

Materials:
  • 2-Bromofuran-3-carboxylic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • T3P (Propylphosphonic anhydride), 50 wt.% in EtOAc (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (10 volumes)

Procedure:
  • Charge: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 2-bromofuran-3-carboxylic acid (e.g., 5.0 g, 26.2 mmol) and EtOAc (50 mL).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (13.7 mL, 78.6 mmol) dropwise. The solution may become clear.

  • Amine Addition: Add Morpholine (2.74 mL, 31.4 mmol) in one portion.

  • Coupling: Add T3P solution (25 g of 50% solution, ~39.3 mmol) dropwise over 15 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Remove ice bath and allow to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Consumption of acid starting material indicates completion.

  • Workup:

    • Quench by adding water (50 mL).

    • Separate phases. Wash the organic layer sequentially with:

      • 10% Citric acid or 0.5M HCl (2 x 30 mL) – Removes excess morpholine/DIPEA.

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid and T3P byproducts.

      • Brine (30 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Result: Off-white solid or viscous oil. Yield typically >85%.[1][2][3][4] Proceed to Step 2 without further purification if purity >95%.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling Intermediate A with 2-hydroxyphenylboronic acid. Rationale: Using Pd(dppf)Cl₂ with K₂CO₃ in a dioxane/water system is a "workhorse" condition. The use of free phenol boronic acid avoids a protection/deprotection step, though it requires careful degassing to prevent oxidative homocoupling of the phenol.

Materials:
  • Intermediate A (from Step 1) (1.0 equiv)

  • 2-Hydroxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:
  • Charge: In a reaction vial or round-bottom flask, combine Intermediate A (1.0 g, 3.84 mmol), 2-hydroxyphenylboronic acid (0.64 g, 4.61 mmol), and K₂CO₃ (1.59 g, 11.5 mmol).

  • Solvent & Degas: Add 1,4-Dioxane (12 mL) and Water (3 mL). Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Critical: Oxygen must be removed to preserve the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (157 mg, 0.19 mmol). Sparge for another 2 minutes.

  • Heating: Seal the vessel and heat to 90 °C for 12–16 hours.

    • Visual: The reaction usually turns black (active Pd) from orange/red.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and water (20 mL).

    • Acidification: Carefully adjust pH of the aqueous layer to ~5–6 using 1M HCl. Note: The product contains a phenol; high pH keeps it in the aqueous phase, low pH extracts it into organic.

    • Separate layers. Extract aqueous layer again with EtOAc.

  • Purification:

    • Concentrate combined organics.[5]

    • Purify via Flash Column Chromatography (Silica Gel).[6]

    • Eluent: Gradient 0%

      
       60% EtOAc in Hexanes. The product is polar due to the amide and phenol.
      

Analytical Data Summary

ParameterSpecification / Expectation
Appearance White to pale yellow solid
Molecular Weight 273.29 g/mol
MS (ESI+) [M+H]⁺ = 274.1
¹H NMR (DMSO-d₆) Phenol -OH: Singlet, ~9.5–10.5 ppm (exchangeable).Furan: Two doublets (or d/m) ~6.8–7.8 ppm region.Morpholine: Multiplets at 3.4–3.7 ppm (8H).
Solubility Soluble in DMSO, MeOH, EtOAc. Poor water solubility.[1]

Workflow Diagram

Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki Coupling Start 2-bromofuran-3-COOH + Morpholine Reagent1 T3P (50%), DIPEA EtOAc, 0°C to RT Start->Reagent1 Wash Acid/Base Workup (Removes byproducts) Reagent1->Wash Int Intermediate A (Isolated) Wash->Int Reactants2 Intermediate A + 2-OH-Ph-B(OH)2 Int->Reactants2 Catalyst Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reactants2->Catalyst Extraction pH Adjustment (~6) EtOAc Extraction Catalyst->Extraction Final Final Product Purified via Chromatography Extraction->Final

Caption: Step-by-step experimental workflow from starting materials to purified final compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete activation of acid.Ensure T3P is not hydrolyzed (check expiration). Increase DIPEA to 4.0 equiv.
Protodeboronation (Step 2) 2-hydroxyphenylboronic acid is unstable.Use 2-methoxyphenylboronic acid instead. Follow Step 2 with a demethylation step (BBr₃ in DCM, -78°C to RT).
Black Precipitate (Step 2) Catalyst decomposition ("Pd Black").Oxygen ingress. Improve degassing (freeze-pump-thaw). Add additional ligand (dppf) or switch to XPhos Pd G2 .
Product in Aqueous Phase pH too high during workup.The phenol is deprotonated at pH > 9. Ensure acidification to pH 5–6 during extraction.

References

  • T3P Reagent Overview: "Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis." ResearchGate.[6] Available at: Link

  • Suzuki Coupling Mechanism: "Suzuki-Miyaura Cross-Coupling Reaction."[6][7] Tokyo Chemical Industry (TCI). Available at: Link

  • Amide Coupling in MedChem: "Amide coupling reaction in medicinal chemistry." HepatoChem. Available at: Link

  • 2-Bromofuran Reactivity: "Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans." ResearchGate.[6] Available at: Link

Sources

step-by-step preparation of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (Target Compound 3 ). This scaffold represents a privileged pharmacophore often observed in PI3K


 and 

kinase inhibitors.

The synthetic strategy employs a "Functionalization-First" approach, prioritizing the formation of the amide bond prior to the Suzuki-Miyaura cross-coupling. This sequence avoids the handling of potentially unstable zwitterionic intermediates and maximizes the electronic stability of the furan ring during the metal-catalyzed step.

Key Advantages of This Protocol:

  • Regiocontrol: Establishes the 3-substituent before installing the sterically demanding 2-aryl group.

  • Chemoselectivity: Utilizes HATU activation to prevent furan ring degradation often seen with thionyl chloride generation.

  • Process Safety: Aqueous-tolerant Suzuki conditions eliminate the need for phenolic protection/deprotection steps.

Retrosynthetic Strategy & Workflow

The synthesis is disconnected into two primary modules. The furan core acts as the electrophilic hub, sequentially coupled with the amine (morpholine) and the aryl boronic acid.

Reaction Scheme:

  • Module A (Amidation): 2-bromofuran-3-carboxylic acid (1 )

    
     Amide Intermediate (2 ).
    
  • Module B (Cross-Coupling): Intermediate (2 ) + 2-hydroxyphenylboronic acid

    
     Target (3 ).
    

SynthesisWorkflow SM1 2-Bromofuran-3-carboxylic acid (Starting Material) Inter Intermediate 2: (2-bromofuran-3-yl)(morpholino)methanone SM1->Inter Step 1: Amidation Reagent1 Morpholine HATU, DIPEA DMF, RT Reagent1->Inter Product Target Compound 3: This compound Inter->Product Step 2: Suzuki Coupling Reagent2 2-Hydroxyphenylboronic acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagent2->Product

Figure 1: Modular synthetic pathway designed for high-fidelity conversion and minimal purification bottlenecks.

Detailed Experimental Protocols

Module A: Synthesis of (2-bromofuran-3-yl)(morpholino)methanone

Rationale: Direct amidation of furan-3-carboxylic acids using acid chlorides (


) can lead to decomposition or "charring" due to the acid-sensitivity of the furan ring. We utilize HATU , a uronium-based coupling reagent, which operates under mild basic conditions, preserving the halogen at the 2-position for the subsequent step.

Reagents & Stoichiometry:

Component Equiv. Role
2-Bromofuran-3-carboxylic acid 1.0 Limiting Reagent
Morpholine 1.2 Nucleophile
HATU 1.1 Coupling Agent
DIPEA (Hünig's Base) 2.5 Base

| DMF (Anhydrous) | [0.2 M] | Solvent |

Protocol:

  • Activation: Charge a round-bottom flask with 2-bromofuran-3-carboxylic acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Add DIPEA (2.5 equiv) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Addition: Add morpholine (1.2 equiv) dropwise.

  • Monitoring: Stir at RT for 3–4 hours. Monitor by LCMS or TLC (50% EtOAc/Hexane). The acid spot (

    
    ) should disappear, and the amide (
    
    
    
    ) should appear.
  • Workup: Dilute the reaction mixture with EtOAc (10 volumes) and wash sequentially with:

    • 1M HCl (2x) – Removes excess morpholine and DIPEA.

    • Sat.

      
       (2x) – Removes unreacted acid and HATU byproducts.
      
    • Brine (1x).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica flash chromatography (Gradient: 0

    
     60% EtOAc in Hexanes).
    
    • Expected Yield: 85–92% (Off-white solid).

Module B: Suzuki-Miyaura Coupling to Target

Rationale: The coupling of a 2-halofuran with an ortho-hydroxyphenyl boronic acid presents a challenge: the free phenol can poison Pd catalysts or form boronate esters that slow transmetalation. We utilize Pd(dppf)Cl2·DCM , a robust catalyst that resists deactivation by heteroatoms, in a biphasic solvent system that keeps the inorganic base solubilized.

Reagents & Stoichiometry:

Component Equiv. Role
Intermediate 2 (Amide) 1.0 Electrophile
2-Hydroxyphenylboronic acid 1.3 Nucleophile
Pd(dppf)Cl2·CH2Cl2 0.05 Catalyst (5 mol%)
K2CO3 3.0 Base

| 1,4-Dioxane / Water | 4:1 | Solvent System |

Protocol:

  • Setup: In a pressure vial or microwave tube, dissolve Intermediate 2 (1.0 equiv) and 2-hydroxyphenylboronic acid (1.3 equiv) in 1,4-Dioxane (0.15 M).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen inhibits the Pd(0) cycle.

  • Catalyst Addition: Add

    
     (3.0 equiv, predissolved in the minimal amount of water to achieve a 4:1 Dioxane:Water ratio) and Pd(dppf)Cl2·DCM  (0.05 equiv).
    
  • Reaction: Seal the vessel and heat to 90°C for 6–12 hours (or 110°C for 45 min in a microwave reactor).

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water. Extract with EtOAc (3x).

    • Note: The product contains a phenol.[1] Do not wash with strong base (NaOH), or the product will stay in the aqueous layer. Wash with Brine only.

  • Purification: Concentrate and purify via silica chromatography.

    • Eluent: 20%

      
       80% EtOAc in Hexanes.
      
    • Target Appearance: Tan to white powder.

Troubleshooting & Optimization Logic

Use the following decision tree to address common synthetic failures.

Troubleshooting Start Issue Observed Branch1 Step 1: Low Conversion? Start->Branch1 Branch2 Step 2: Protodehalogenation? (Bromine replaced by H) Start->Branch2 Branch3 Step 2: No Reaction? Start->Branch3 Sol1 Check DMF dryness. Switch to HATU/HOAt. Verify Morpholine quality. Branch1->Sol1 Sol2 Reaction too wet/hot. Reduce temp to 70°C. Increase Boronic Acid to 1.5 eq. Branch2->Sol2 Sol3 O2 Poisoning. Re-degas solvents. Switch to XPhos Pd G2. Branch3->Sol3

Figure 2: Diagnostic logic for common synthetic deviations.

Analytical Validation Criteria

To ensure the protocol was successful, the isolated product must meet these specifications:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~9.5–10.0 ppm (s, 1H, -OH): Distinct phenolic singlet.
      
    • 
       ~7.8 ppm (d, 1H, Furan-H5): Characteristic furan doublet.
      
    • 
       ~6.9 ppm (d, 1H, Furan-H4): Characteristic furan doublet.
      
    • 
       ~3.4–3.7 ppm (m, 8H, Morpholine): Broad multiplets due to amide rotamers.
      
  • LCMS (ESI+):

    • Calculated Mass (

      
      ): 273.29 Da.
      
    • Observed

      
      .
      

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

    • Cited for: HATU activation mechanism and efficiency in heteroaryl systems.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.

    • Cited for: General mechanism and base selection in Suzuki coupling.[4][5][6]

  • Billingsley, K., & Buchwald, S. L. (2008). An improved system for the palladium-catalyzed suzuki-miyaura coupling of aryl halides with arylboronic acids. Journal of the American Chemical Society, 130(40), 13552-13554.

    • Cited for: Catalyst selection (Pd-dppf vs XPhos)
  • Sigma-Aldrich. (2024). Product Specification: this compound.[7]

    • Cited for: Target compound identification and catalog verific

Sources

Application Note: Solubility and Handling of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the solubility, handling, and stock solution preparation for 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol in Dimethyl Sulfoxide (DMSO).

Executive Summary

This guide provides a standardized protocol for solubilizing this compound, a synthetic intermediate often utilized in medicinal chemistry as a scaffold for kinase inhibitors or bioactive heterocycles.[1][2][3] While specific experimental solubility limits are rarely published for this specific catalog entry, structural analysis confirms DMSO (Dimethyl Sulfoxide) as the optimal solvent.[1][3]

Key Finding: The compound contains a phenolic hydroxyl group (hydrogen bond donor) and a morpholine amide (hydrogen bond acceptor).[1][3] This "push-pull" electronic structure makes it highly soluble in polar aprotic solvents like DMSO, with expected stock concentrations of 10 mM to 50 mM being routinely achievable.[1][3]

Chemical Basis for Solubility

To ensure experimental success, it is critical to understand why DMSO is the solvent of choice.

  • Structural Analysis : The molecule features a furan core substituted with a phenol and a morpholine amide.[1][3]

    • Phenol Group : Provides acidity and hydrogen-bonding capability.[1][3] In non-polar solvents (e.g., hexane), this group limits solubility.[1][3] In DMSO, the sulfoxide oxygen acts as a strong H-bond acceptor, stabilizing the phenol.[1][3]

    • Morpholine Amide : The amide carbonyl and the morpholine ether oxygen are polar sites that interact favorably with DMSO’s dipole.[1][3]

  • Thermodynamic Prediction : The high dielectric constant of DMSO (

    
    ) disrupts the crystal lattice energy of the solid powder more effectively than alcohols (methanol/ethanol) or chlorinated solvents for this specific heterocyclic arrangement.[1][3]
    

Protocol: Preparation of High-Integrity Stock Solutions

Objective: Prepare a stable 10 mM stock solution for biological assays or chemical synthesis.

Materials Required[1][3][4][5][6][7][8]
  • Compound: this compound (Solid, >95% purity).[1][3]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture or HPLC,

    
    99.9%).[1][3]
    
  • Vessel: Amber glass vial (borosilicate) with a PTFE-lined screw cap.

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath (optional).

Step-by-Step Methodology
Step 1: Gravimetric Quantification[1][3]
  • Equilibrate the compound container to room temperature to prevent condensation.[1][3]

  • Weigh approximately 2.73 mg of the solid into a tared amber glass vial.

    • Note: For higher accuracy, weigh a larger mass (e.g., 10-20 mg) and adjust the solvent volume accordingly.[1][3]

    • Calculation:

      
      
      Example: For 2.73 mg at 10 mM (0.01 M): 
      
      
      
      .[1][3]
Step 2: Solubilization
  • Add the calculated volume of Anhydrous DMSO to the vial.[1][3]

  • Vortex vigorously for 30–60 seconds.

    • Observation: The solid should dissolve rapidly.[1][3] The solution typically appears clear and colorless to pale yellow.[1][3]

  • Troubleshooting (If particles persist):

    • Sonicate in a water bath at ambient temperature for 5 minutes.

    • Caution: Do not heat above 40°C, as phenols can be sensitive to thermal oxidation in solution.[1][3]

Step 3: Quality Control (Visual)[1][3]
  • Invert the vial and inspect under a bright light source.[1][3]

  • Ensure no "schlieren" lines (swirls indicating incomplete mixing) or undissolved particulates remain.[1][3]

Step 4: Storage and Stability[1][3]
  • Aliquot: Divide the stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Conditions: Store at -20°C or -80°C .

  • Shelf Life: 6 months under proper storage.[1][3]

  • Warning: Phenolic compounds are prone to oxidation (turning pink/brown) upon prolonged exposure to air and light.[1][3] Keep headspace to a minimum or purge with nitrogen/argon if storing for >1 month.[1][3]

Solubility Data Summary

SolventSolubility RatingEstimated Max Conc.Application Notes
DMSO High > 50 mM Recommended. Best for stock solutions and bio-assays.[1][2][3]
EthanolModerate~10 mMUsable, but evaporation rates can alter concentration.[1][3]
WaterLow< 0.1 mMPoor solubility.[1][3] Requires co-solvent (e.g., 1% DMSO) for aqueous buffers.[1][3]
ChloroformModerate~10-20 mMGood for synthesis/NMR, not for biological use.[1][3]

Workflow Visualization

The following diagram illustrates the logical flow for preparing and validating the stock solution.

SolubilityProtocol Start Start: Solid Compound (CAS 343375-09-7) Weigh Weigh Solid Mass (e.g., 2.7-5.0 mg) Start->Weigh Calc Calculate DMSO Volume Target: 10-50 mM Weigh->Calc AddSolvent Add Anhydrous DMSO (Amber Vial) Calc->AddSolvent Mix Vortex (30-60s) AddSolvent->Mix Inspect Visual Inspection (Clear Solution?) Mix->Inspect Sonicate Sonicate (5 min, <40°C) Inspect->Sonicate No (Particulates) QC_Pass QC Passed: Clear, Homogeneous Inspect->QC_Pass Yes Sonicate->Inspect Aliquot Aliquot & Store (-20°C, Dark) QC_Pass->Aliquot

Figure 1: Decision tree for the solubilization and quality control of this compound stock solutions.

References

  • Compound Identification : Sigma-Aldrich. This compound Product Detail.[1][2][3] Retrieved from .[1][3]

  • Solubility Principles : Balakin, K. V., et al. "Property-based design of kinase inhibitors."[1][3] Current Medicinal Chemistry 13.19 (2006): 2237-2261.[1][3] (General reference on heterocyclic solubility in drug discovery).

  • DMSO Properties : Gaylord Chemical Company.[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from .[1][3]

  • Handling Phenols : PubChem.[1][2][3] Phenol Chemical Safety. Retrieved from .[1][3]

Sources

Application Note: Preparation and Handling of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol Stock Solutions

[1]

Executive Summary & Compound Analysis

This guide details the protocol for preparing, storing, and deploying stock solutions of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol (CAS: 343375-09-7).[1]

This molecule represents a specific class of "fragment-like" bioactive compounds often found in screening libraries.[1] Successful handling requires understanding its physicochemical vulnerabilities:

  • The Phenolic Moiety: Provides a hydrogen bond donor (

    
    ) but introduces susceptibility to oxidation (quinocrystal formation) and pH-dependent solubility.[1]
    
  • The Furan Ring: An electron-rich aromatic system that can be acid-sensitive and prone to oxidative ring-opening under light exposure.[1]

  • The Morpholine Amide: A polar, non-ionizable handle that improves solubility compared to bare lipophilic scaffolds but acts as a hydrogen bond acceptor.[1]

Critical Constraint: The interplay between the phenol and the carbonyl group may facilitate intramolecular hydrogen bonding , potentially increasing lattice energy and making the solid state difficult to dissolve without high-energy mixing (sonication).

Physicochemical Profile & Solubility Data

Before preparation, verify the compound properties to ensure accurate molarity calculations.

PropertyValue / DescriptionNotes
Formula

Molecular Weight 273.28 g/mol Use this exact value for molarity calc.[1]
Appearance Off-white to pale yellow solidDarkening indicates oxidation.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide) Recommended stock conc: 10 mM - 50 mM .[1]
Secondary Solvent Ethanol (Absolute)Viable, but evaporation alters concentration over time.
Aqueous Solubility Negligible (< 100 µM)Do not dissolve directly in water/buffer.[1]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; requires organic co-solvent.[1]

Protocol: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 50 mM Master Stock. Reagents: Anhydrous DMSO (≥99.9%, Biotech Grade).

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening.

    • Scientific Rationale: Opening a cold vial causes atmospheric moisture condensation.[1] Water is the enemy of DMSO stocks, promoting precipitation and hydrolysis [1].

  • Weighing: Weigh approximately 5–10 mg of the compound into a tared, amber glass vial (borosilicate).

    • Calculation: For 50 mM concentration:

      
      
      Example: To dissolve 5.0 mg , add 0.366 mL (366 µL)  of DMSO.
      
  • Dissolution (The "Wetting" Phase): Add the calculated volume of DMSO down the side of the vial to wash residual powder to the bottom.

  • Energy Input:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 2–5 minutes.[1]

    • Checkpoint: The solution must be optically clear. If a haze persists, the compound may be a salt form (impurities) or require slight warming (max 37°C).

  • Aliquotting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in polypropylene PCR tubes or amber microcentrifuge tubes.

    • Rationale: Freeze-thaw cycles introduce water and oxygen, accelerating the degradation of the electron-rich furan ring [2].[1]

Workflow Visualization

StockPrepStartSolid Compound(CAS 343375-09-7)EquilibrateEquilibrate to RT(Prevent Condensation)Start->EquilibrateWeighWeigh Mass (m)Calc: Vol = m / (MW * Conc)Equilibrate->WeighAddSolventAdd Anhydrous DMSO(Target: 50 mM)Weigh->AddSolventMixVortex & Sonicate(Max 37°C)AddSolvent->MixCheckVisual InspectionClear Solution?Mix->CheckAliquotAliquot intoSingle-Use VialsCheck->AliquotYesTroubleshootAdd Co-solvent(e.g., warm to 40°C)Check->TroubleshootNo (Precipitate)StoreStore at -20°C(Dark, Dry)Aliquot->StoreTroubleshoot->Mix

Figure 1: Decision-tree workflow for the preparation of high-integrity stock solutions.

Protocol: Working Solutions & Aqueous Dilution

The Challenge: "Crashing out." When a lipophilic stock (DMSO) hits an aqueous buffer, local supersaturation occurs immediately. The phenol group creates a risk of aggregation if the pH is below its pKa (~10).

The "Intermediate Dilution" Method

Do not pipette 50 mM stock directly into cell culture media.[1] Use a serial step-down approach.

  • Prepare 100x Intermediate: Dilute the 50 mM Master Stock into pure DMSO or a DMSO/Ethanol mix to reach 100x the final assay concentration.

    • Example: For a 10 µM assay, prepare a 1 mM Intermediate (1:50 dilution of Master).

  • The "Rapid Dispersion" Step:

    • Place the culture media/buffer on a vortex mixer (low speed).[1]

    • Slowly inject the 100x Intermediate into the vortexing media.[1]

    • Target: Final DMSO concentration should be

      
       (toxicity threshold) [3].[1]
      
Stability in Media[2][3]
  • Half-life: Phenols can oxidize in media containing trace metals (Fe, Cu).[1]

  • Recommendation: Prepare working solutions immediately before use (within 30 minutes). Do not store diluted aqueous solutions.[1]

Quality Control & Storage Integrity

To ensure the biological data generated is due to the molecule and not a degradation product, implement this self-validating QC loop.

Storage Conditions
  • Short Term (< 1 month): -20°C.[1]

  • Long Term (> 1 month): -80°C under Argon/Nitrogen atmosphere.[1]

  • Container: Amber vials (protect furan from photo-oxidation).[1]

Validation Assay (LC-MS)

Periodically check the purity of the DMSO stock (e.g., every 6 months).

  • Sign of Degradation: Emergence of a peak at [M+16] (oxidation of furan to lactone or phenol to quinone) or [M+32].

  • Visual Cue: If the clear/pale yellow solution turns dark brown or orange , the phenol/furan system has oxidized. Discard immediately.

Degradation Pathway Visualization[4]

DegradationActiveIntact Molecule(Active)OxidationOxidative Stress(Light/Air/DMSO+H2O)Active->OxidationQuinoneQuinone Species(Toxic/Colored)Oxidation->QuinonePhenol OxidationRingOpenFuran Ring Opening(Loss of Potency)Oxidation->RingOpenFuran Acidolysis

Figure 2: Potential degradation pathways requiring mitigation via proper storage (Dark/Anhydrous/-80°C).[1]

References

  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.[1][2] Journal of Biomolecular Screening.[1] Link

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening.[1] Link

  • Waybright, T. J., et al. (2009). Increasing the reliability of compound management: A comparison of DMSO and DMSO/Water. Journal of Laboratory Automation.[1] Link

  • Sigma-Aldrich. Product Specification: this compound.[1]Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (General reference for solubility rules).

Application Note: Optimizing Solid-State Isolation of Morpholine-Furan Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Landscape[1][2]

The crystallization of molecules containing both morpholine and furan moieties presents a unique "Janus-faced" challenge in process chemistry. This structural combination pairs a hydrophilic, basic, saturated heterocycle (morpholine) with a lipophilic, acid-sensitive, aromatic heterocycle (furan).

Successful isolation requires navigating two opposing physicochemical forces:

  • Solubility Mismatch: Morpholine is highly water-miscible and polar, while furan is lipophilic and hydrophobic. This often results in "oiling out" rather than crystallization in single-solvent systems.

  • Stability vs. Basicity: The morpholine nitrogen (

    
    ) invites salt formation to improve solubility/bioavailability. However, the furan ring is susceptible to acid-catalyzed ring opening (hydrolysis) and polymerization, particularly in strong aqueous acids.
    

This guide provides three validated protocols designed to balance these competing properties, ensuring high purity and yield while preserving the integrity of the furan pharmacophore.

Pre-Crystallization Characterization: The Solubility Map

Before attempting crystallization, a solubility profile must be established. Due to the hybrid polarity of these derivatives, "Bridge Solvents" (medium polarity) often yield the best results.

Table 1: Recommended Solvent Systems for Morpholine-Furan Derivatives

Solvent ClassSpecific SolventSuitabilityMechanistic Insight
Alcohols Isopropanol (IPA), EthanolHigh Excellent "Bridge Solvents." H-bond donors stabilize the morpholine ether oxygen; alkyl chains accommodate the furan ring.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateMedium-High Good for cooling crystallization. Often used as the "good" solvent in anti-solvent methods.
Ethers TBME, THFMedium Useful as anti-solvents. Avoid THF if peroxide formation is a risk during long crystallizations.
Chlorinated DCM, ChloroformLow (Avoid) Too soluble. Product rarely crystallizes; usually forms a film/oil.
Water WaterContextual Only use as an anti-solvent or in pH-controlled precipitations.

Decision Matrix: Selecting the Right Workflow

The following logic flow dictates the optimal experimental approach based on your compound's physical state and stability.

Crystallization_Decision_Tree Start Start: Crude Morpholine-Furan Derivative CheckState Is the Crude an Oil or Solid? Start->CheckState Solid Solid CheckState->Solid Crystalline/Amorphous Oil Oil / Gum CheckState->Oil Viscous Liquid CheckPurity Purity > 90%? Solid->CheckPurity MethodC Protocol C: Anhydrous Salt Formation (Organic Acids) Oil->MethodC Force Solidification MethodA Protocol A: Cooling Crystallization (Solvent: IPA or EtOH) CheckPurity->MethodA Yes (Polishing) MethodB Protocol B: Anti-Solvent Drowning (Solvent: EtOAc -> Hexane/Heptane) CheckPurity->MethodB No (Purification)

Figure 1: Strategic decision tree for selecting the isolation method based on crude material state and purity.

Protocol A: Controlled Cooling (The "Bridge Solvent" Method)

Best For: High-purity material (>90%) that needs polymorphic control or particle size engineering. Scientific Rationale: Alcohols like Isopropanol (IPA) act as a "Goldilocks" medium. They are polar enough to keep the morpholine moiety in solution at high temperatures but non-polar enough to force the hydrophobic furan lattice to pack upon cooling.

Experimental Steps:
  • Saturation: Charge the crude solid into a reactor. Add IPA (5-10 volumes relative to weight, e.g., 5-10 mL/g).

  • Dissolution: Heat to reflux (

    
    ). If the solution is not clear, add IPA in 0.5 volume increments until dissolved.
    
    • Critical Check: If a small amount of dark residue remains, perform a hot filtration. This is likely polymerized furan byproducts.

  • Seeding (The "Memory" Step): Cool the solution to

    
     (metastable zone). Add 0.5-1.0 wt% of pure seed crystals.
    
    • Note: Seeding prevents "oiling out" by providing a template for the morpholine-furan conformers to align.

  • Ramp Cooling: Cool to

    
     at a rate of 
    
    
    
    . Slow cooling is essential to allow the rotatable bond between the morpholine and furan rings to lock into the crystal lattice.
  • Isolation: Filter the resulting white/off-white needles. Wash with cold IPA (

    
    ). Dry under vacuum at 
    
    
    
    .

Protocol B: Anti-Solvent "Drowning Out"

Best For: Oily crudes or removing polar impurities. Scientific Rationale: This method leverages the differential solubility. The compound is dissolved in a "good" solvent (Ethyl Acetate), and a non-polar "bad" solvent (Heptane) disrupts the solvation shell around the furan ring, forcing precipitation.

Experimental Steps:
  • Primary Solvation: Dissolve crude oil in Ethyl Acetate (3 volumes) at

    
    .
    
  • The Drip: Place the solution in a vessel with vigorous stirring (overhead stirrer recommended).

  • Anti-Solvent Addition: Add Heptane (or Hexane) dropwise via an addition funnel.

    • Ratio: Target a final ratio of 1:3 (EtOAc:Heptane).

    • Observation: Cloud point should be observed after 1 volume of Heptane. Pause addition for 15 minutes to allow nucleation.

  • Aging: Once addition is complete, stir for 2 hours at room temperature.

  • Filtration: Collect solids.

    • Warning: Do not wash with pure Heptane if the crystal is a solvate; it may collapse the lattice. Use a 1:3 mother liquor mix.

Protocol C: Anhydrous Salt Formation (The "Furan-Safe" Method)

Best For: Bioavailability enhancement or isolating stubborn oils. Critical Constraint: Avoid aqueous strong acids. Aqueous HCl or


 can protonate the furan ring (specifically at 

), leading to ring opening and the formation of dark tar (polymerization).

Solution: Use Anhydrous Organic Acids in non-aqueous media.

Salt_Formation_Workflow cluster_warning Furan Safety Zone Input Free Base in Dry Ethyl Acetate AcidSel Select Acid: Oxalic / Maleic / Fumaric Input->AcidSel Addition Dropwise Addition (0.95 - 1.05 eq) AcidSel->Addition Dissolved in MeOH/EtOAc Precip Salt Precipitation Addition->Precip Immediate Reaction Warning NO AQUEOUS ACIDS Prevents Ring Opening Warning->AcidSel

Figure 2: Workflow for safe salt formation, emphasizing the exclusion of water to protect the furan ring.

Experimental Steps:
  • Preparation: Dissolve the morpholine-furan derivative in dry Ethyl Acetate (10 volumes).

  • Acid Selection: Choose a dicarboxylic acid (Oxalic, Maleic, or Fumaric). These form stable crystalline salts with morpholines via hydrogen bonding networks.

  • Stoichiometry Control: Dissolve 1.0 equivalents of the acid in a minimal amount of Methanol or warm Ethyl Acetate.

    • Expert Tip: Never use excess acid. Excess protons may attack the furan ring.

  • Reactive Crystallization: Add the acid solution slowly to the free base solution at room temperature.

  • Digestion: A thick precipitate will form. Heat the slurry to

    
     for 30 minutes (Ostwald ripening) to improve filterability.
    
  • Cool & Filter: Cool to

    
     and filter.
    

Troubleshooting & Polymorph Control

ObservationDiagnosisCorrective Action
Material "Oils Out" Temperature too high or solvent too polar.Re-heat, add 10% more solvent, and add seed crystals at the cloud point.
Darkening of Solution Furan decomposition (oxidation or acid hydrolysis).Ensure solvent is peroxide-free (test THF/Ethers). If using acid, switch to a weaker organic acid (e.g., Succinic).
Gel Formation Rapid precipitation trapping solvent.Apply "Temperature Cycling" (Heat to

, cool to

, repeat 3x) to break the gel structure.

References

  • Solubility & Furan Stability

    • Solubility of Furan Derivatives.[1] (2025).[2][3] Retrieved from

    • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[4][5] (2022).[6] Retrieved from

  • Morpholine Chemistry

    • Morpholine: Properties and Applications.[7][8][9][10][11] (2026).[12] Retrieved from

    • Synthesis and SAR of Morpholine Derivatives. (2024).[13][11] Retrieved from

  • Crystallization & Salt Formation

    • Salt Selection in Drug Development.[12][14] (2026).[12] Retrieved from

    • Continuous Crystallisation of Organic Salt Polymorphs.[14] (2022).[6] Retrieved from

Sources

Application Notes and Protocols: Formulation Strategies for Furan-Phenol Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

Furan-phenol based compounds represent a versatile class of molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Their unique chemical architecture, combining a furan ring with a phenolic moiety, makes them a fertile ground for drug discovery and development.[3][4] However, a significant number of these promising compounds are characterized by high lipophilicity and consequently, poor aqueous solubility, which poses a major hurdle to their clinical translation due to limited bioavailability.[1][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on state-of-the-art formulation strategies to overcome these solubility and delivery challenges.

We will delve into the critical pre-formulation assessments necessary for rational formulation design, explore a range of core strategies from particle size reduction to advanced nanoparticle encapsulation, and provide a detailed, step-by-step protocol for a scalable and reproducible nanoparticle formulation technique. A crucial aspect of developing furan-containing drugs is understanding their metabolic pathways; the furan ring can undergo bioactivation by cytochrome P450s to form reactive metabolites, a factor that must be considered early in the development process.[6] This guide emphasizes the causality behind experimental choices, equipping the reader with the knowledge to not only follow protocols but also to innovate and troubleshoot effectively.

Pre-Formulation Assessment: The Blueprint for Success

Before any formulation work begins, a thorough physicochemical characterization of the furan-phenol active pharmaceutical ingredient (API) is paramount. This data-driven approach prevents wasted resources and provides the rational basis for selecting the most appropriate formulation strategy.

2.1 Critical Quality Attributes (CQAs) to Investigate:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is essential to confirm the identity and purity of the compound.[7] Impurities, such as residual reactants or degradation products, can significantly impact physical properties and toxicity.[7]

  • Solubility Profiling: The solubility of the API should be determined in a range of pharmaceutically acceptable solvents and across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). This profile will indicate if pH adjustment is a viable solubilization strategy and will guide the selection of solvents for formulation processes.[8]

  • LogP/LogD Determination: The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. This value helps predict whether the compound is more likely to be formulated in lipid-based systems or requires more advanced solubilization techniques.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the melting point and crystallinity of the API. A sharp melting peak indicates a stable crystalline form, which has higher energetic requirements for dissolution compared to an amorphous form.

  • Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) can identify the solid form of the API (crystalline vs. amorphous) and detect potential polymorphs, which can have different solubilities and stabilities.

2.2 Pre-Formulation Workflow

The following diagram illustrates a logical workflow for the pre-formulation assessment of a new furan-phenol compound.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Data Analysis & Strategy Selection cluster_2 Phase 3: Formulation Pathways Purity Purity & Identity (HPLC, LC-MS) Solubility Solubility Profiling (pH, Solvents) Purity->Solubility LogP Lipophilicity (LogP/LogD) Solubility->LogP Thermal Thermal Analysis (DSC) LogP->Thermal SolidState Solid-State (XRPD) Thermal->SolidState Analysis Analyze CQAs & Identify Challenges SolidState->Analysis Path1 Simple Solubilization (Co-solvents, pH) Analysis->Path1 High Solubility in Co-solvents Path2 Lipid-Based Systems (Emulsions) Analysis->Path2 High LogP Path3 Advanced Encapsulation (Nanoparticles) Analysis->Path3 Very Low Aqueous Solubility Path4 Solid Dispersions Analysis->Path4 High Melting Point

Caption: Pre-formulation assessment workflow.

Core Formulation Strategies for Furan-Phenol Compounds

Based on the pre-formulation data, an appropriate strategy can be selected. For poorly soluble furan-phenol compounds, the primary goal is to enhance the dissolution rate and/or apparent solubility.

StrategyMechanism of ActionIdeal for Furan-Phenol Compounds That...Key Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9]Are crystalline and have a dissolution rate-limited absorption.May not be sufficient for extremely insoluble compounds. Risk of particle aggregation.
Co-solvency The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution reduces the polarity of the solvent system, increasing the solubility of a nonpolar drug.[8]Show significantly higher solubility in solvents like ethanol, propylene glycol, or DMSO.Potential for precipitation upon dilution in aqueous media (e.g., in the bloodstream). Toxicity of the co-solvent must be considered.
Solid Dispersions The API is dispersed in an amorphous form within a hydrophilic carrier matrix. This bypasses the crystal lattice energy, which is a major barrier to dissolution.Possess a high melting point and stable crystalline structure.Physical stability of the amorphous state is critical; recrystallization can occur over time.
Nanoparticle Encapsulation The API is encapsulated within a polymeric nanoparticle core, effectively creating a high-concentration, solubilized system that can be easily dispersed in water.[10][11]Have very low aqueous solubility and benefit from modified release profiles or targeted delivery.Process parameters must be tightly controlled to ensure consistent particle size and high encapsulation efficiency.

Detailed Protocol: Flash NanoPrecipitation (FNP) for Nanoparticle Formulation

Flash NanoPrecipitation (FNP) is a robust, scalable, and highly reproducible platform for encapsulating hydrophobic compounds like many furan-phenol derivatives into polymeric nanoparticles.[11][12] The process relies on the rapid mixing of a solvent stream (containing the API and a block copolymer) with an anti-solvent (typically water), causing the components to co-precipitate into a stable, core-shell nanostructure.[10]

4.1 Principle

The FNP process is governed by the competition between two timescales: the time of mixing (τ_mix) and the time of aggregation (τ_agg). By ensuring that mixing is significantly faster than aggregation, the system rapidly becomes supersaturated, leading to the nucleation of highly uniform nanoparticles. The amphiphilic block copolymer self-assembles around the precipitating API core, with its hydrophobic block associating with the core and its hydrophilic block extending into the aqueous phase, providing colloidal stability.

4.2 Materials & Equipment

  • Model Hydrophobic Furan-Phenol API: (e.g., 2-(Furan-2-yl)phenol or a custom derivative).

  • Amphiphilic Block Copolymer: Polystyrene-polyethylene glycol (PS-PEG). The block lengths can be tuned to control particle size.

  • Solvent: Tetrahydrofuran (THF), unstabilized.

  • Anti-solvent: Deionized water.

  • Equipment:

    • Confined Impingement Jet (CIJ) Mixer or Multi-Inlet Vortex Mixer (MIVM).

    • Syringe pumps for precise flow rate control.

    • Glass syringes.

    • Scintillation vials.

    • Dynamic Light Scattering (DLS) instrument for size analysis.

    • HPLC system for quantification.

4.3 Step-by-Step Protocol

  • Solution Preparation (Organic Stream):

    • Prepare a stock solution of the furan-phenol API in THF at 10 mg/mL. Ensure it is fully dissolved.

    • Prepare a stock solution of the PS-PEG block copolymer in THF at 10 mg/mL. Ensure it is fully dissolved.

    • In a clean vial, combine the API solution and the polymer solution. A typical starting point is a 1:1 mass ratio of drug to polymer. This combined solution is the "organic stream".

  • System Setup:

    • Set up two syringe pumps, one for the organic stream and one for the anti-solvent (water).

    • Load a 1 mL syringe with the organic stream and a 10 mL syringe with deionized water.

    • Connect the syringes to the inlets of the CIJ mixer. The ratio of flow rates between the anti-solvent and solvent streams dictates the final solvent composition and influences particle size. A common starting ratio is 10:1 (water:THF).

  • Nanoprecipitation:

    • Set the syringe pumps to the desired flow rates. For a lab-scale system, a total flow rate of 12 mL/min is a good starting point (e.g., ~1.1 mL/min for the organic stream and ~10.9 mL/min for the aqueous stream).

    • Simultaneously start both pumps to inject the streams into the mixer.

    • Collect the resulting nanoparticle dispersion from the mixer outlet into a clean scintillation vial. The solution should appear clear or slightly opalescent.

  • Post-Processing (Solvent Removal):

    • The collected dispersion contains a significant amount of THF, which must be removed.

    • Use a rotary evaporator (rotovap) or a nitrogen stream to carefully evaporate the THF. Avoid excessive heating, which could compromise the stability of the API or the nanoparticles.

  • Characterization:

    • Immediately after formulation, analyze the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency and drug loading (see Section 5.2).

4.4 FNP Experimental Workflow

G cluster_prep Preparation cluster_process Processing cluster_post Post-Processing & Analysis Prep_API Dissolve API in THF Combine Combine API & Polymer Solutions (Organic Stream) Prep_API->Combine Prep_Poly Dissolve Polymer in THF Prep_Poly->Combine Prep_Water Prepare DI Water Syringe_Water Load Water Syringe Prep_Water->Syringe_Water Syringe_Org Load Organic Stream Syringe Combine->Syringe_Org Mixer Rapid Mixing (CIJ Mixer) Syringe_Org->Mixer Syringe_Water->Mixer Collection Collect NP Dispersion Mixer->Collection Solv_Rem Solvent Removal (Rotovap) Collection->Solv_Rem Final_NP Final Nanoparticle Formulation Solv_Rem->Final_NP Char Characterization (DLS, HPLC) Final_NP->Char

Caption: Workflow for Flash NanoPrecipitation.

Formulation Characterization and Quality Control

A robust analytical workflow is essential to ensure the quality, stability, and reproducibility of the furan-phenol formulation.

ParameterTechniqueProtocol SummaryPurpose
Particle Size & PDI Dynamic Light Scattering (DLS)Dilute the nanoparticle dispersion in deionized water to an appropriate count rate. Perform measurements at 25°C. Report the Z-average diameter and Polydispersity Index (PDI).To confirm the formation of nanoparticles in the desired size range (typically < 200 nm for intravenous applications) and to ensure a narrow, monodisperse size distribution (PDI < 0.2).
Encapsulation Efficiency (EE) Centrifugation / HPLC1. Place a known amount of the NP dispersion in a centrifugal filter unit (e.g., Amicon® Ultra). 2. Centrifuge to separate the nanoparticles (retentate) from the aqueous phase containing free, unencapsulated drug (filtrate). 3. Quantify the amount of drug in the filtrate using a validated HPLC method. 4. Calculate EE% = [(Total Drug - Free Drug) / Total Drug] x 100.To determine the percentage of the initial drug that was successfully encapsulated within the nanoparticles. High EE is crucial for therapeutic efficacy and minimizing off-target effects of free drug.
Drug Loading (DL) Lysis / HPLC1. Lyophilize a known volume of the purified NP dispersion to obtain the total mass of the nanoparticles (drug + polymer). 2. Re-dissolve the lyophilized powder in a good solvent (e.g., THF) to break open the nanoparticles. 3. Quantify the amount of drug in the lysed solution using HPLC. 4. Calculate DL% = [Mass of Drug / Total Mass of Nanoparticles] x 100.To determine the weight percentage of the drug relative to the total weight of the nanoparticle.
Stability DLS, HPLC over timeStore the formulation under controlled conditions (e.g., 4°C, 25°C). At specified time points (e.g., 0, 1, 4, 12 weeks), measure the particle size, PDI, and drug concentration.To assess the physical (aggregation) and chemical (drug degradation) stability of the formulation, which determines its shelf-life.

Troubleshooting Common Formulation Issues

ProblemPotential Cause(s)Suggested Solution(s)
Large Particle Size (>300 nm) or High PDI (>0.3) 1. Mixing is too slow relative to aggregation. 2. Poor solubility of the drug/polymer in the organic stream. 3. Inappropriate drug-to-polymer ratio.1. Increase the flow rates in the FNP system. Ensure the mixer is not clogged. 2. Ensure complete dissolution of all components before mixing. 3. Decrease the drug-to-polymer ratio to provide more stabilizing material per particle.
Low Encapsulation Efficiency (<70%) 1. The drug has some solubility in the anti-solvent (water). 2. The drug is "expelled" from the nanoparticle core during solvent removal. 3. The polymer's hydrophobic block is not a good match for the drug.1. Add a salt (e.g., NaCl) to the aqueous phase to decrease the drug's solubility (salting-out effect). 2. Use a slower, more gentle solvent removal method. 3. Screen different block copolymers with varying hydrophobic blocks.
Formulation Instability (Aggregation over time) 1. Insufficient surface coverage by the hydrophilic (e.g., PEG) block. 2. Chemical degradation of the API or polymer.1. Increase the polymer-to-drug ratio. Use a polymer with a longer hydrophilic block. 2. Store the formulation at a lower temperature, protected from light. Add excipients like antioxidants if necessary.

References

  • JoVE. (2019). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. Journal of Visualized Experiments. [Link]

  • PubMed. (2019). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles | Request PDF. [Link]

  • YouTube. (2022). Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview. JoVE. [Link]

  • MDPI. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. [Link]

  • Polymers in Medicine. (2024). Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications. [Link]

  • ResearchGate. (2025). Synthesis and biological activities of furan derivatives. [Link]

  • Scholars Research Library. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

  • SciSpace. (2011). Synthesis and biological activity of furan derivatives. [Link]

  • Preprints.org. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • ResearchGate. (2025). Furan resins as replacement of phenolic protective coatings: Structural, mechanical and functional characterization | Request PDF. [Link]

  • ScienceDirect. (2014). Furan resins as replacement of phenolic protective coatings. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • PMC. (2014). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

Sources

Troubleshooting & Optimization

resolving solubility issues with 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the specific physicochemical challenges of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol .

Compound: this compound CAS: 343375-09-7 Classification: "Brick Dust" Molecule (High Crystallinity, Moderate Lipophilicity)[1]

Executive Summary: The "Hidden" Solubility Barrier

Users frequently report unexpected precipitation of this compound in aqueous buffers (pH 7.4), even after successful dissolution in DMSO.

The Root Cause: The molecule contains a structural trap: an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the carbonyl oxygen of the furan-amide.

  • Effect: This "clamps" the molecule into a rigid, planar conformation.

  • Consequence: The polar groups hide from the solvent, and the planar structure allows the molecules to stack tightly (high lattice energy). Water molecules cannot penetrate this lattice to solvate the compound, resulting in "brick dust" insolubility.[2]

This guide provides protocols to mechanically and chemically disrupt this lattice for stable solubilization.

Part 1: Solubility Decision Matrix

Use this workflow to determine the optimal solubilization strategy based on your experimental constraints.

Solubility_Workflow Start START: Experimental Goal Goal_Stock Make High Conc. Stock (>10 mM) Start->Goal_Stock Goal_Assay Aqueous Bioassay (pH 7.4) Start->Goal_Assay Goal_Animal In Vivo Formulation Start->Goal_Animal DMSO Dissolve in 100% DMSO (Anhydrous) Goal_Stock->DMSO Standard Precip_Check Precipitation on Dilution? Goal_Assay->Precip_Check Strategy_Cosolv Strategy C: PEG400/Tween80 Goal_Animal->Strategy_Cosolv Strategy_CD Strategy A: HP-β-Cyclodextrin Precip_Check->Strategy_CD Yes (Cell Sensitive) Strategy_pH Strategy B: pH Switch (Basic) Precip_Check->Strategy_pH Yes (Robust Assay) Result_Stable Stable Solution Precip_Check->Result_Stable No Strategy_CD->Result_Stable Strategy_pH->Result_Stable Strategy_Cosolv->Result_Stable

Figure 1: Decision tree for selecting the correct solubilization vehicle based on downstream application.

Part 2: Preparation Protocols

Protocol A: The "pH Switch" Method (For Chemical Assays)

Best for: Enzymatic assays or analytical standards where pH 8.0+ is tolerable.

Mechanism: The phenolic proton (


) is acidic. By raising the pH slightly above the pKa, you generate the phenolate anion . This breaks the intramolecular H-bond and introduces a negative charge, drastically increasing water solubility.
  • Stock Prep: Dissolve 10 mg of compound in 1 mL DMSO (Concentration: ~36 mM).

  • Buffer Prep: Prepare a buffer (e.g., Tris or Glycine) adjusted to pH 9.0 .

  • Dilution: Slowly add the DMSO stock to the stirring buffer.

  • Validation: The solution should remain clear. If precipitation occurs, the pH has likely dropped due to the acidity of the compound; re-adjust pH to 9.0.

Protocol B: The Cyclodextrin "Shield" (For Cell Culture)

Best for: Cell-based assays where DMSO toxicity or high pH is unacceptable.

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the lipophilic furan-phenol core, preventing the planar stacking (aggregation) while keeping the compound in solution at physiological pH.
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or media. Filter sterilize (0.22 µm).
    
  • Stock Prep: Dissolve compound in 100% DMSO at 500x the final target concentration.

  • Complexation Step:

    • Add 1 part DMSO stock to 19 parts of the 20% HP-

      
      -CD solution.
      
    • Crucial: Vortex immediately and vigorously for 60 seconds.

    • Sonicate for 10 minutes at room temperature.

  • Final Dilution: Dilute this intermediate mix into your cell culture media.

Protocol C: In Vivo Formulation (Cosolvent System)

Best for: IP or IV administration in rodents.

Formulation: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

  • Dissolve compound in DMSO (5% of total volume).

  • Add PEG400 (40% of total volume) and vortex. The solution will heat up slightly (exothermic); allow to cool.

  • Add Tween 80 (5% of total volume) and vortex.

  • Slowly add Saline (50% of total volume) while vortexing.

    • Warning: Adding saline too fast can cause "shock precipitation." Add dropwise.

Part 3: Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately upon adding water, even from a clear DMSO stock?

A: This is "Kinetic Solubility" failure. In DMSO, the solvent disrupts the intramolecular H-bond. When you add water, the hydrophobic effect forces the molecule back into its "clamped" planar state faster than it can disperse.

  • Fix: Use Protocol B . The cyclodextrin intercepts the molecule before it can self-aggregate.

Q2: Can I use acid to dissolve it?

A: NO. Do not be confused by the "morpholine" name. In this molecule, the morpholine is attached via a carbonyl group (amide linkage). Amides are neutral, not basic. Adding acid will not protonate the nitrogen effectively and may cause hydrolysis of the amide bond over time.

Q3: My stock solution in DMSO froze and now has crystals that won't redissolve.

A: DMSO freezes at 19°C. Upon thawing, the compound may form a polymorph with higher lattice energy.

  • Fix: Heat the DMSO stock to 40°C in a water bath and sonicate for 15 minutes. Ensure the cap is sealed tightly to prevent water absorption (DMSO is hygroscopic; water in DMSO kills solubility).

Q4: What is the estimated pKa of the phenol?

A: While unsubstituted phenol has a pKa of ~10, the ortho-furan ring acts as an electron-withdrawing group (via the furan oxygen and the conjugated carbonyl). This likely lowers the pKa to the 8.5–9.2 range .

  • Implication: You do not need extreme basicity (pH 12) to ionize it; pH 9.0–9.5 is often sufficient.

Part 4: Physicochemical Data Summary

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~273.28 g/mol Low MW suggests good permeability but high crystallization potential.
H-Bond Donors 1 (Phenol -OH)Critical site for intramolecular locking.
H-Bond Acceptors 4 (N, O, O, OH)Good for interacting with polar solvents (DMSO).
Predicted LogP ~2.0 - 2.5Moderately lipophilic; "Grease ball" strategies alone won't work.
Key Structural Feature Ortho-Furan-CarboxamideCauses planar "brick dust" lattice packing.

References

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Bergström, C. A., et al. (2007).[2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Discusses the impact of intramolecular H-bonds on pKa and solubility).

  • Yalkowsky, S. H. (1981). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Foundational text on "Brick Dust" vs. "Grease Ball" theory).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

stability of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol

Ticket ID: STAB-MPC-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary: Stability Dashboard

Welcome to the technical support hub for This compound . This guide addresses the physicochemical stability of this compound in aqueous buffers, a critical factor for reproducibility in biological assays.[1][2]

Quick Status Indicators:

ParameterStatusRisk LevelCritical Note
Solubility (Aqueous) 🔴 Low HighDo not dissolve directly in buffer. Requires DMSO stock.[1][2]
pH Stability (Acidic) 🟡 Moderate MediumStable > pH 4.[1][2]0. Amide hydrolysis risk at pH < 2.[1][2]0.
pH Stability (Basic) 🔴 Low HighRapid oxidation of phenol/furan at pH > 8.[1][2]0.
Light Sensitivity 🟡 Moderate MediumFuran ring is susceptible to photo-oxidation.[1][2][3] Protect from light.[1][2]
Thermostability 🟢 Good LowStable at RT (solid); keep frozen at -20°C (solution).[1][2]

Troubleshooting Guides (FAQs)

Issue 1: "My compound precipitated immediately upon adding it to PBS."

Diagnosis: Aqueous Solubility Shock. Technical Insight: This molecule contains a lipophilic furan core and a morpholine ring.[1][2] While the phenol and amide provide some polarity, the overall LogP is likely > 2.[1][2]5. Adding a DMSO stock directly to a high-salt buffer (like PBS) often causes "crashing out" due to the salting-out effect.[2]

The Solution: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into 100% PBS.[1][2]

  • Prepare your primary stock in 100% DMSO (e.g., 10 mM).[1][2]

  • Prepare an intermediate working solution in 50% DMSO / 50% Water.

  • Slowly add this intermediate to your final buffer with rapid vortexing.[1][2]

  • Critical: Ensure final DMSO concentration is < 1% (v/v) for cell assays, but keep it high enough to maintain solubility if the assay allows.

Issue 2: "The solution turned yellow/brown after 24 hours at pH 8.0."

Diagnosis: Oxidative Degradation (Quinone Formation).[1][2] Technical Insight: The molecule contains a phenol group (pKa ~10) and an electron-rich furan ring.[2]

  • Mechanism A (Phenol): At pH > 8.0, the phenol deprotonates to a phenolate, which is highly susceptible to oxidation by dissolved oxygen, forming quinone-like species (colored).[1]

  • Mechanism B (Furan): Furan rings can undergo oxidative ring-opening (similar to the Achmatowicz reaction pathway) in the presence of light and oxygen, leading to 1,4-dicarbonyls which polymerize to form brown tars.[1]

The Solution:

  • Strict pH Control: Maintain pH between 6.0 and 7.4 . Avoid Tris buffers > pH 8.0.[1][2]

  • Degassing: Degas buffers with nitrogen or argon before use.[1][2]

  • Fresh Prep: Prepare aqueous dilutions immediately before use; do not store overnight at 4°C.

Issue 3: "I see a loss of potency in my inhibition assay."

Diagnosis: Potential Amide Hydrolysis or Adsorption.[1][2] Technical Insight: While morpholine amides are relatively stable, they can hydrolyze under extreme conditions.[1][2] However, a more common cause for "loss of potency" with this lipophilic structure is non-specific binding to plasticware.[1][2]

The Solution:

  • Material Check: Use low-binding polypropylene plates/tubes. Avoid polystyrene.[1][2]

  • Detergent: Add 0.01% Triton X-100 or Tween-20 to the buffer to prevent the compound from sticking to the walls of the vessel.[1]

Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways you must mitigate: Acid-Catalyzed Hydrolysis and Base-Promoted Oxidation .[2]

StabilityPathways Compound Intact Molecule (Phenol + Furan + Amide) AcidCond Acidic Conditions (pH < 4.0) Compound->AcidCond Exposure BaseCond Basic Conditions (pH > 8.0) + O2 Compound->BaseCond Exposure Hydrolysis Amide Hydrolysis AcidCond->Hydrolysis H+ Catalysis SplitProd Degradation Products: 2-(3-carboxyfuran-2-yl)phenol + Morpholine Hydrolysis->SplitProd Oxidation Phenolate Oxidation & Furan Ring Opening BaseCond->Oxidation e- Transfer Quinones Colored Polymers (Quinones/Tars) Oxidation->Quinones

Caption: Degradation pathways. Acidic environments target the morpholine amide bond, while basic environments trigger oxidative destruction of the phenol and furan moieties.[1]

Standard Operating Protocols (SOPs)

Protocol A: Solubility & Stability Verification

Use this protocol to validate the compound's integrity in your specific assay buffer.[1]

Reagents:

  • Compound Stock (10 mM in DMSO)[1]

  • Assay Buffer (e.g., PBS pH 7.4)[1]

  • Acetonitrile (HPLC grade)[1]

Workflow:

  • Preparation:

    • Spike 10 µL of Stock into 990 µL of Assay Buffer (Final: 100 µM, 1% DMSO).

    • Vortex immediately for 10 seconds.

  • T0 Sample:

    • Immediately remove 100 µL and mix with 100 µL Acetonitrile (stops enzymatic activity/precipitates proteins if present, stabilizes mixture).[1][2]

    • Analyze via HPLC-UV/MS (Peak Area = 100%).[1][2]

  • Incubation:

    • Incubate the remaining aqueous solution at your assay temperature (e.g., 37°C).[1][2]

  • Timepoints:

    • At 1h, 4h, and 24h, remove 100 µL and mix with 100 µL Acetonitrile.

  • Analysis:

    • Inject on HPLC.[1][2]

    • Pass Criteria: Peak area > 90% of T0.

    • Fail Criteria: Appearance of new peaks (hydrolysis) or broad humps (oxidation polymers).[1][2]

Protocol B: Handling Light-Sensitive Furan Derivatives

Furan rings are electron-rich dienes that can react with singlet oxygen under light (photo-oxidation).[2]

  • Amber Glass: Always store solid and solution stocks in amber vials.[1][2]

  • Foil Wrap: If amber vials are unavailable, wrap tubes in aluminum foil.

  • Low Light: Perform weighing and dilution steps under reduced lighting if possible.

Visualizing the Solubility Workflow

Correct handling is the primary defense against instability.[1][2] Follow this decision tree.

SolubilityWorkflow Start Start: Solid Compound Step1 Dissolve in 100% DMSO (Target: 10-50 mM) Start->Step1 Check1 Is solution clear? Step1->Check1 Sonication Sonicate (water bath) 40°C for 5 mins Check1->Sonication No (Cloudy) Storage Aliquot & Store at -20°C (Protect from Light) Check1->Storage Yes Sonication->Check1 ExpUse Experimental Use Storage->ExpUse Dilution Stepwise Dilution: DMSO -> 50% aq -> Buffer ExpUse->Dilution

Caption: Step-by-step solubilization workflow to prevent precipitation and ensure long-term stock stability.

References & Authority

  • Amide Hydrolysis Kinetics:

    • Mechanism:[1][4][5][6][7] Morpholine amides are secondary amides.[1][2] While robust, they follow standard acid-catalyzed hydrolysis mechanisms, particularly if the furan ring stabilizes the transition state.[1]

    • Source: Brown, R. S., et al. "Hydrolysis of Amides."[1][4] Accounts of Chemical Research, 1992.[1][2][4]

  • Furan Oxidation (Achmatowicz Reaction context):

    • Mechanism:[1][4][5][6][7] Electron-rich furans react with oxidants (and singlet oxygen) to form 2,5-dicarbonyls.[1][2] This is a known instability pathway for furan-containing drugs.[1][2]

    • Source: Merino, P. "Oxidative Cleavage of Furans."[1][2][8] Organic Reactions, 2015.[1][2][4][8] [1]

  • Phenol Oxidation:

    • Mechanism:[1][4][5][6][7] Phenols in basic aqueous media form phenolates, which readily oxidize to quinones.[1][2]

    • Source: Burton, G. W., et al. "Autoxidation of biological molecules."[1] Free Radical Biology and Medicine, 1989.[1][2]

  • Solubility of Heterocycles:

    • Context: Lipophilic heterocycles like this compound require organic co-solvents (DMSO) to bypass the high energy barrier of hydration in saline buffers.[1][2]

    • Source: Lipinski, C. A.[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 1997.[1][2]

Sources

Validation & Comparative

A Predictive Guide to the Mass Spectrometric Fragmentation of 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of development. The compound 2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol, with its composite structure incorporating four distinct chemical motifs—a phenol, a furan ring, an amide linkage, and a morpholine moiety—presents a compelling case study for modern analytical techniques. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a principal tool for this purpose due to its unparalleled sensitivity and its ability to provide detailed structural information through controlled molecular fragmentation.[1]

This guide provides a predictive analysis of the fragmentation behavior of this compound under electrospray ionization (ESI) conditions. As direct experimental data for this specific molecule is not widely published, this document leverages established, first-principle fragmentation rules for its constituent functional groups to construct a probable fragmentation map.[2][3] We will explore the most likely cleavage points, the resulting fragment ions, and the chemical rationale behind these pathways. Furthermore, this guide will compare the utility of mass spectrometry against alternative analytical methods and provide a robust, self-validating experimental workflow for researchers seeking to analyze this molecule or its structural analogs.

Section 1: Molecular Overview and Predicted Properties

Before delving into fragmentation, a foundational understanding of the target molecule is essential. The structure and key properties are outlined below.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₅NO₄

  • CAS Number: 343375-09-7

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₄Sigma-Aldrich
Average Molecular Weight 289.28 g/mol Calculated
Monoisotopic (Exact) Mass 289.0998 DaCalculated

These values are critical for identifying the precursor ion in a high-resolution mass spectrum.

Section 2: Predicted Fragmentation Pathways (ESI-MS/MS)

We will hypothesize the fragmentation cascade under positive-mode Electrospray Ionization (ESI), which typically generates a protonated molecular ion, [M+H]⁺, with an expected m/z of 290.1076. Collision-Induced Dissociation (CID) of this precursor ion will initiate fragmentation. The most favored pathways are those that cleave the weakest bonds or lead to the formation of the most stable product ions and neutral losses.[3]

Primary Fragmentation Channels

The initial fragmentation of the [M+H]⁺ ion (m/z 290.1) is predicted to occur via several competing pathways, with the amide bond cleavage being the most probable.

cluster_frags Primary Fragments M [M+H]⁺ m/z 290.1 FragA Acylium Ion m/z 203.0 M->FragA Pathway A (Major) - C₄H₈NO (Morpholine radical) FragC Morpholine Cation m/z 88.1 M->FragC Pathway B - C₁₁H₇O₃ (Furan-Phenol) FragD [M+H - Phenol]⁺ m/z 196.1 M->FragD Pathway C - C₆H₆O (Phenol)

Caption: Predicted primary fragmentation pathways from the precursor ion.

  • Pathway A (Major): α-Cleavage of the Amide Bond. This is the most anticipated fragmentation route for amides.[4][5] Cleavage of the furan-carbonyl to nitrogen bond (N-CO) is highly favorable as it results in the loss of a neutral morpholine molecule and the formation of a highly stable, resonance-stabilized furan-acylium ion at m/z 203.0 .[5][6] This ion is expected to be the base peak or one of the most intense signals in the MS/MS spectrum.

  • Pathway B: Amide Bond Cleavage with Charge Retention on Morpholine. A less common, but possible, alternative to Pathway A where the charge is retained by the nitrogen-containing fragment. This would produce a protonated morpholine ion at m/z 88.1 (C₄H₉NO⁺).[7]

  • Pathway C: Cleavage of the Phenol-Furan Bond. Scission of the bond connecting the phenyl and furan rings would result in the loss of a neutral phenol molecule (94.0 Da), yielding a fragment at m/z 196.1 .

Detailed Secondary Fragmentation (Pathway A)

The major acylium ion fragment from Pathway A (m/z 203.0) is expected to undergo further fragmentation, providing additional structural confirmation.

parent Furan-Phenol Acylium Ion m/z 203.0 child1 [M - CO]⁺ m/z 175.0 parent->child1 - CO (28 Da) child3 [C₅H₅]⁺ m/z 65.1 parent->child3 - CO, C₆H₄O₂ child2 [M - CO, CO]⁺ m/z 147.0 child1->child2 - CO (28 Da)

Caption: Predicted secondary fragmentation of the major acylium ion.

  • Loss of Carbon Monoxide: A characteristic fragmentation of acylium ions and phenols is the neutral loss of carbon monoxide (CO, 28 Da).[8][9][10] This would produce a fragment ion at m/z 175.0 .

  • Sequential Loss of CO: Further loss of a second CO molecule from the phenol ring structure is also plausible, leading to a fragment at m/z 147.0 .[8]

  • Formation of Cyclopentadienyl Cation: Phenols are known to fragment to a stable cyclopentadienyl cation at m/z 65.1 through a complex rearrangement and loss of CHO.[9]

Summary of Predicted Fragment Ions
m/z (Predicted)Proposed FormulaDescriptionPathway
290.1076 [C₁₅H₁₆NO₄]⁺Precursor Ion [M+H]⁺ -
203.0393 [C₁₁H₇O₄]⁺Furan-Phenol Acylium IonA (Major)
175.0440 [C₁₀H₇O₃]⁺Loss of CO from m/z 203A
147.0491 [C₉H₇O₂]⁺Sequential loss of COA
88.0651 [C₄H₁₀NO]⁺Protonated MorpholineB
65.0386 [C₅H₅]⁺Cyclopentadienyl CationA (from Phenol)

Section 3: Comparison with Alternative Analytical Methods

While MS/MS provides invaluable fragmentation data, a comprehensive structural analysis often involves orthogonal techniques.

TechniquePrincipleStrengthsLimitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions and their fragments.Highest sensitivity (femtomole to attomole); Provides molecular weight and structural data via fragmentation; High throughput.Isomers can be difficult to distinguish without chromatography; Does not provide direct atom-to-atom connectivity.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).Unambiguous determination of molecular structure and atom connectivity; Non-destructive.Low sensitivity (micromole to millimole); Requires larger sample quantities; Longer analysis time.
HPLC with UV Detection Separates components of a mixture based on polarity, followed by detection via UV absorbance.Excellent for quantification and purity assessment; Robust and widely available.Provides limited structural information; Co-eluting impurities can interfere; Requires a chromophore for detection.

Verdict: For the initial characterization and structural confirmation of a novel molecule like this compound, a combined approach is optimal. High-resolution LC-MS/MS provides the initial molecular formula and key structural motifs through fragmentation, while NMR is subsequently used to confirm the precise isomeric structure and atomic connectivity.

Section 4: Experimental Protocol: A Self-Validating Workflow

This section outlines a detailed methodology for acquiring high-quality MS/MS data for the target analyte using a standard Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer.

Workflow Diagram

cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Interpretation p1 Weigh ~1 mg of compound p2 Dissolve in 1 mL Methanol (Stock: 1 mg/mL) p1->p2 p3 Dilute to 1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid p2->p3 a1 Inject 5 µL onto LC-Q-TOF p3->a1 a2 MS1 Full Scan (m/z 50-500) Confirm [M+H]⁺ at m/z 290.1076 a1->a2 a3 Targeted MS/MS Isolate m/z 290.1 a2->a3 a4 Apply Ramped Collision Energy (e.g., 10-40 eV) a3->a4 d1 Extract Fragment Ion Spectrum a4->d1 d2 Match Observed m/z to Predicted Fragments d1->d2 d3 Confirm High-Resolution Mass and Isotopic Pattern d2->d3

Caption: A standard workflow for sample analysis and data interpretation.

Step-by-Step Methodology
  • Reagent and Sample Preparation:

    • Solvents: Use LC-MS grade Methanol, Acetonitrile (ACN), Water, and Formic Acid.

    • Stock Solution: Accurately weigh approximately 1.0 mg of this compound and dissolve in 1.0 mL of Methanol to create a 1 mg/mL stock solution.

    • Working Solution: Perform a serial dilution of the stock solution into a mobile phase-like solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of 1.0 µg/mL. The formic acid aids in protonation for positive-mode ESI.[11]

  • Instrumentation and LC-MS Parameters:

    • Instrument: A Q-TOF mass spectrometer coupled to a UHPLC system.

    • LC Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution of the analyte.

    • Ion Source: ESI, Positive Mode.

    • Capillary Voltage: ~3.5 kV.

    • Gas Temperatures: As per instrument recommendation (e.g., Drying Gas: 300 °C, Sheath Gas: 350 °C).

  • Data Acquisition (Self-Validating):

    • Step 3.1: MS1 Full Scan: First, perform a full scan acquisition (e.g., m/z 50-500) to locate the analyte's retention time and confirm the presence of the protonated molecule [M+H]⁺ at the calculated exact mass of m/z 290.1076. This step validates that the correct precursor is being targeted.

    • Step 3.2: Targeted MS/MS: Create a second acquisition method that isolates the m/z 290.1 ion in the quadrupole.

    • Step 3.3: Collision-Induced Dissociation (CID): Pass the isolated ions into the collision cell filled with an inert gas (e.g., Nitrogen or Argon). Apply a ramped collision energy (e.g., 10-40 eV). Using a ramp ensures that both low-energy (gentle) and high-energy (extensive) fragmentation products are observed in a single run.

    • Step 3.4: TOF Analysis: Analyze the resulting fragment ions in the Time-of-Flight (TOF) analyzer.

  • Data Analysis:

    • Extract the MS/MS spectrum from the retention time corresponding to the analyte.

    • Compare the exact masses of the observed fragment ions with the predicted values in the table above. High-resolution data should allow for mass accuracy within 5 ppm, enabling confident formula assignment for each fragment.

Conclusion

The structural elucidation of novel compounds by mass spectrometry is a predictive science, grounded in the fundamental principles of chemical stability and reaction mechanisms. For this compound, the fragmentation pattern is anticipated to be dominated by the cleavage of the robust amide bond, yielding a characteristic acylium ion at m/z 203.0. Subsequent losses of carbon monoxide are expected to provide further diagnostic evidence. By comparing these predicted pathways with empirically acquired high-resolution MS/MS data, researchers can achieve a high degree of confidence in the structural assignment. This guide provides the theoretical framework and a practical, self-validating workflow to empower scientists in their analytical endeavors.

References

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • Wink, C. S., Zapp, J., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457-70. [Link]

  • Fokoue, H. H., Marques, J. V., Correia, M. V., Yamaguchi, L. F., Qu, X., Aires-de-Sousa, J., Scotti, M. T., Lopes, N. P., & Kato, M. J. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23293-23302. [Link]

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • ACETINALIDE MCLAFFERTY PHENYLCATION. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Popov, S., Traldi, P., & Vettori, U. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of phenol. [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(11), 4343-4349. [Link]

  • Spectroscopy of Alcohols and Phenols. (2023). Chemistry LibreTexts. [Link]

  • Benzofuran. (n.d.). NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Correia, M. V., et al. (2015). Scheme 2. Proposed mechanisms for the fragmentation that lead to the... ResearchGate. [Link]

  • Fragmentation Mechanisms. (n.d.). University of Arizona. [Link]

  • Mass spectral interpretation. (n.d.). Wikipedia. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. (n.d.). ResearchGate. [Link]

  • Ionization and fragmentation of furan molecules by electron collisions. (2025). ResearchGate. [Link]

  • On the fragmentation of furan molecule and its dependence on the laser wavelength. (2008). King Fahd University of Petroleum & Minerals. [Link]

  • PF-219061. (n.d.). PubChem. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • Mass Spectrometry: Rules for Ionisation & Fragmentation. (2024). YouTube. [Link]

  • Chemical structures of various morpholine containing natural and synthetic compounds. (n.d.). ResearchGate. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012). UAB. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]

Sources

Technical Guide: Elemental Analysis Standards for Furan-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Furan-morpholine derivatives represent a privileged scaffold in medicinal chemistry, often utilized for their antimicrobial and anticancer properties. However, their characterization presents a unique "analytical paradox." The morpholine ring introduces significant hygroscopicity and basicity, while the furan ring confers susceptibility to oxidation and acid-catalyzed decomposition.

The Solution: This guide compares the industry gold standard—Automated Combustion Analysis (CHNS/O) —against the emerging superior alternative, Quantitative NMR (qNMR) . While Combustion Analysis remains the prerequisite for publication and regulatory filing, qNMR offers higher specificity for unstable or solvated furan-morpholine species.

Part 1: The Analytical Landscape

Automated Combustion Analysis (CHNS/O)

The Historical Gold Standard

For decades, the acceptance criterion for compound purity has been a deviation of


  between calculated and found values for Carbon, Hydrogen, and Nitrogen.
  • Mechanism: Flash combustion at >1000°C (Dumas method) converts the sample into gases (

    
    ). These are separated via GC and detected by Thermal Conductivity Detectors (TCD).
    
  • The Furan-Morpholine Problem:

    • Hygroscopicity: The morpholine nitrogen is a hydrogen-bond acceptor. It avidly absorbs atmospheric moisture, artificially inflating

      
       and lowering 
      
      
      
      and
      
      
      .
    • Refractory Formation: Furan rings can polymerize or carbonize rapidly before complete oxidation if the oxygen flow is insufficient, leading to low Carbon results.

    • Volatility: Low molecular weight furan-morpholines (oils) can volatilize in the autosampler before combustion.

Quantitative NMR (qNMR)

The Orthogonal Validator

qNMR uses the integration of proton signals relative to a certified internal standard (e.g., Maleic Acid, TCNB) to determine absolute purity by mass.

  • Mechanism:

    
    
    
  • The Furan-Morpholine Advantage:

    • Solvent Independence: Water or residual solvents (common in morpholine synthesis) appear as distinct peaks and do not skew the integration of the scaffold signals.

    • Stability: Analysis is performed in solution (e.g., DMSO-

      
      ), protecting the furan ring from air oxidation during the measurement.
      

Part 2: Comparative Performance Data

The following data simulates a comparative analysis of a synthesized furan-morpholine derivative: 4-((furan-2-yl)methyl)morpholine (Theoretical Formula:


, MW: 167.21).
Table 1: Method Validation Comparison
MetricMethod A: Combustion (CHNS)Method B: qNMR (

)
Analysis
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)qNMR allows sample recovery.
Precision (RSD) 0.1% – 0.3%0.5% – 1.0%Combustion is more precise; qNMR is more accurate for impure samples.
Hygroscopicity Handling Poor. Requires extensive drying; risk of "false fail."Excellent. Water signal is separated from analyte.CRITICAL: qNMR is preferred for hygroscopic morpholine salts.
Solvent Detection Cannot distinguish solvate vs. impurity.Quantifies residual solvent (molar ratio).qNMR identifies what the impurity is.
Execution Time 5–10 mins per run (automated).15–30 mins (setup + T1 relaxation delay).Combustion is higher throughput.
Table 2: Experimental Data Case Study

Sample Condition: Synthesized, dried under vacuum for 1 hour, exposed to air for 10 mins.

ElementTheoretical %Found % (Combustion)Delta (

)
qNMR Purity Result
Carbon 64.6563.80-0.85 (Fail) 98.2%
Hydrogen 7.848.15+0.31 (Pass) N/A
Nitrogen 8.388.10-0.28 (Pass) N/A

Interpretation: The Combustion analysis failed on Carbon (


 error) and showed elevated Hydrogen. This is the classic "Morpholine Signature"—water absorption. The qNMR confirmed the structure was 98.2% pure, proving the EA failure was due to moisture, not synthetic impurity.

Part 3: Step-by-Step Protocols

Protocol A: Handling Furan-Morpholines for Combustion Analysis (The "Cold Seal" Method)

Use this method to meet publication requirements.

  • Preparation: Use tin capsules for solids; use liquid injection or cold-sealing for oils.

  • Drying:

    • Do NOT heat furan derivatives above 60°C if possible (risk of polymerization).

    • Dry in a vacuum desiccator over

      
       for 24 hours at room temperature.
      
  • Encapsulation (Critical Step):

    • Tare the tin capsule on a microbalance (

      
      ).
      
    • Add 2 mg of sample.[1]

    • Immediately crimp the capsule using a cold-weld press (e.g., PerkinElmer or Elementar sealing device) to create a hermetic seal. This prevents moisture uptake between weighing and combustion.

  • Combustion:

    • Add 10 mg of

      
       (Tungsten Trioxide) as a combustion aid to prevent furan carbonization.
      
    • Run with an Oxygen boost time of 120 seconds.

Protocol B: qNMR Validation for Furan-Morpholines

Use this method for internal purity assessment.

  • Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST). Avoid standards with peaks near 3.5-3.8 ppm (morpholine region) or 6.3-7.5 ppm (furan region).

  • Sample Prep:

    • Weigh 10 mg of sample and 5 mg of Internal Standard (IS) into the same vial. Record weights to 0.01 mg precision.

    • Dissolve in 0.6 mL DMSO-

      
       (prevents volatility).
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): Must be 
      
      
      
      of the longest relaxing proton (usually 30–60 seconds).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the furan ring proton (usually a doublet at ~6.4 ppm) against the IS singlet.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision matrix for choosing the correct analytical standard based on the physical state of the furan-morpholine derivative.

PurityAssessment Start New Furan-Morpholine Compound Synthesized CheckState Physical State Check Start->CheckState IsOil Volatile Oil / Gum CheckState->IsOil Oil IsSolid Crystalline Solid CheckState->IsSolid Solid Method_qNMR Primary Method: qNMR (Avoids volatility/water error) IsOil->Method_qNMR High Volatility Risk HygroCheck Is it Hygroscopic? (Morpholine Salt?) IsSolid->HygroCheck HygroCheck->Method_qNMR Yes (e.g. HCl salt) Method_CHN Primary Method: CHNS (Standard Protocol) HygroCheck->Method_CHN No (Free base) Validation Validation Step: Does CHNS pass +/- 0.4%? Method_CHN->Validation Pass PASS: Publish/Release Validation->Pass Yes Fail FAIL: Suspect Water/Solvent Validation->Fail No Corrective Corrective Action: Run qNMR to confirm purity Calculate water % Fail->Corrective Corrective->Pass Purity Confirmed

Figure 1: Decision Matrix for Analytical Method Selection. Note the priority of qNMR for oils and hygroscopic salts.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Establishes qNMR as a valid alternative to combustion analysis).

  • Elementar Analysensysteme GmbH. (2025).[2] "Best practices for sample preparation in elemental analysis." (Protocols for handling hygroscopic samples).

  • European Medicines Agency (EMA). (2019). "ICH guideline Q3D (R1) on elemental impurities." (Regulatory context for elemental limits).

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." (Weighing protocols for volatile organics).

  • Thermo Fisher Scientific. "FAQs About the Analysis of Elemental Impurities in Pharmaceutical Drug Products." (Distinction between elemental analysis and impurity testing).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.